

Technical Guide: Tert-butyl 4-carbamoylpiperidine-1-carboxylate (CAS No. 91419-48-6)

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Compound of Interest

Compound Name: *Tert-butyl 4-carbamoylpiperidine-1-carboxylate*

Cat. No.: *B153392*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **tert-butyl 4-carbamoylpiperidine-1-carboxylate**, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in drug discovery.

Chemical and Physical Properties

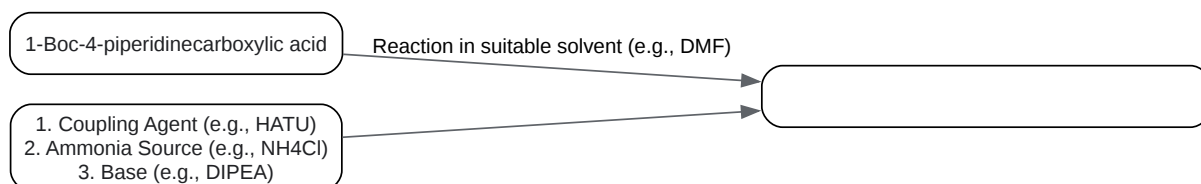
Tert-butyl 4-carbamoylpiperidine-1-carboxylate, also known as 1-Boc-4-piperidinecarboxamide, is a white to almost white crystalline powder. Its fundamental properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	91419-48-6	[1]
Molecular Formula	C ₁₁ H ₂₀ N ₂ O ₃	[1]
Molecular Weight	228.29 g/mol	[1]
Melting Point	164 - 168 °C	[1]
Appearance	White to almost white crystalline powder	[1]
Synonyms	1-Boc-4-piperidinecarboxamide, 4-Carbamoyl-1-piperidinecarboxylic acid tert-butyl ester	[1]

Synthesis Protocol

A common synthetic route to **tert-butyl 4-carbamoylpiperidine-1-carboxylate** involves the reaction of a corresponding carboxylic acid with an ammonia source. The following protocol is a representative example.

Reaction Scheme:



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Caption: General synthesis scheme for **Tert-butyl 4-carbamoylpiperidine-1-carboxylate**.

Detailed Experimental Protocol:

- Materials:
 - 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
 - HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
 - Ammonium chloride (NH_4Cl)
 - N,N-Diisopropylethylamine (DIPEA)
 - Dimethylformamide (DMF), anhydrous
 - Ethyl acetate (EtOAc)
 - Saturated aqueous sodium bicarbonate (NaHCO_3) solution
 - Brine
 - Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 - To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and ammonium chloride (1.2 equivalents).
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Slowly add DIPEA (2.5 equivalents) to the stirring solution.
 - Allow the reaction to warm to room temperature and stir for 12-18 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
 - Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO_3 solution and brine.

- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography on silica gel to yield **tert-butyl 4-carbamoylpiperidine-1-carboxylate** as a white solid.

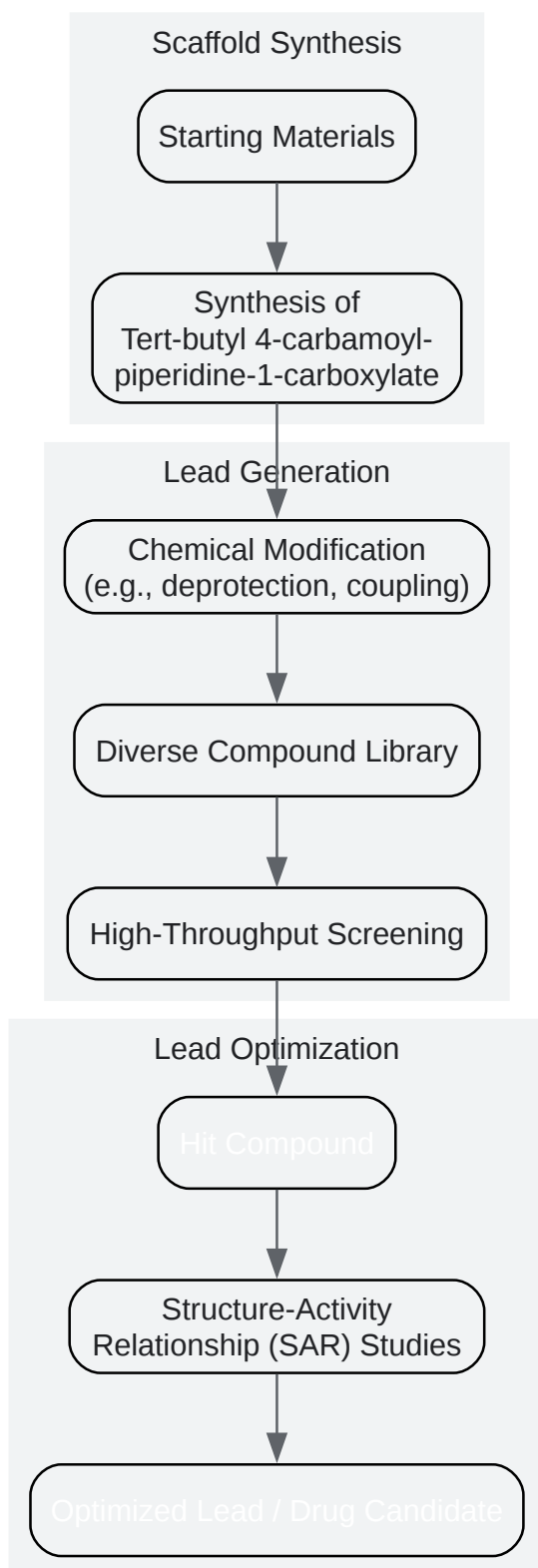
Role in Drug Discovery and Signaling Pathways

Tert-butyl 4-carbamoylpiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The piperidine scaffold is a common motif in many approved drugs, and the carbamoyl and Boc-protected amine functionalities of this molecule offer versatile handles for chemical modification.

While direct biological activity or a specific role in a signaling pathway for **tert-butyl 4-carbamoylpiperidine-1-carboxylate** itself is not extensively documented in publicly available literature, its significance lies in its utility as a precursor to more complex molecules with defined biological targets.

Workflow in Fragment-Based Drug Discovery:

The use of this compound can be conceptualized within a fragment-based drug discovery (FBDD) workflow.



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Caption: Role of **Tert-butyl 4-carbamoylpiperidine-1-carboxylate** in a drug discovery workflow.

This workflow illustrates how the initial synthesis of the core scaffold (in yellow) is the first step. This scaffold is then chemically modified to generate a library of diverse compounds. These compounds are screened for biological activity, and promising "hits" (in green) are then subjected to structure-activity relationship (SAR) studies to develop an optimized lead compound or drug candidate (in blue).

For instance, the Boc-protecting group can be readily removed under acidic conditions to free the piperidine nitrogen, which can then be functionalized through various reactions such as reductive amination, acylation, or arylation. The carbamoyl group can also be a site for further chemical elaboration or can serve as a key pharmacophoric feature for binding to a biological target.

While a direct link to a specific signaling pathway for the title compound is not established, its derivatives have been investigated as inhibitors of various enzymes and receptors, thereby modulating diverse signaling cascades implicated in diseases such as cancer, inflammation, and neurological disorders. Researchers utilizing this compound are encouraged to explore its potential for generating novel ligands for their specific targets of interest.

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References

- 1. tert-Butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
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